
2,3-Bis(tert-butylsulfanyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(tert-butylsulfanyl)pyrazine is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylsulfanyl)pyrazine typically involves the reaction of pyrazine-2,3-dicarbonitrile with tert-butylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(tert-butylsulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, thiols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(tert-butylsulfanyl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-Bis(tert-butylsulfanyl)pyrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo intramolecular charge transfer, which influences its reactivity and biological activity. The tert-butylsulfanyl groups play a crucial role in modulating the electronic properties of the pyrazine ring, thereby affecting its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Bis(tert-butylsulfanyl)pyrazine: Similar structure but with different substitution pattern on the pyrazine ring.
Tetrapyrazinoporphyrazines: Compounds with multiple pyrazine rings and various substituents, used in photophysical studies and as sensors.
Uniqueness
The compound’s ability to undergo intramolecular charge transfer makes it particularly valuable in the development of advanced materials and as a research tool in various scientific fields .
Eigenschaften
CAS-Nummer |
106728-12-5 |
|---|---|
Molekularformel |
C12H20N2S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2,3-bis(tert-butylsulfanyl)pyrazine |
InChI |
InChI=1S/C12H20N2S2/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
KXTVWLMLJYFNJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=NC=CN=C1SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


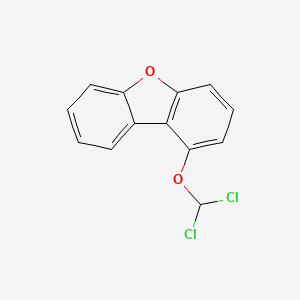
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
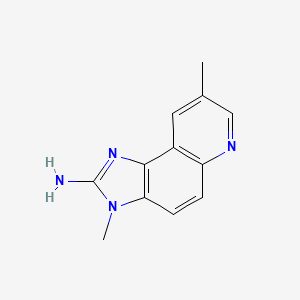
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
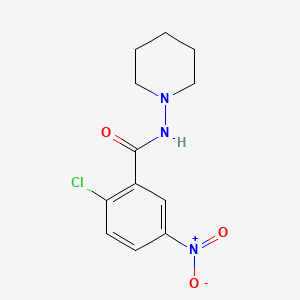
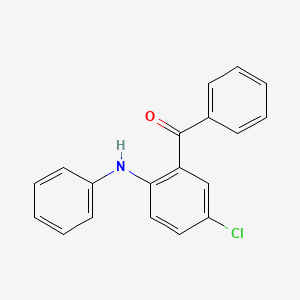
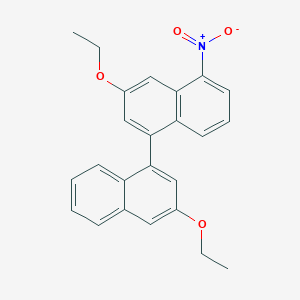

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
